REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].C(OCC)(=[O:13])C>ClCCl>[CH3:1][S:2]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6])=[O:13]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CSC1=C(C=O)C=CC=C1
|
Name
|
peracid
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with saturated NaHCO3 aqueous solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=50/50 to 15/85)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 493 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |